molecular formula C13H9F2NO B1453166 5-(2,4-Difluorobenzoyl)-2-methylpyridine CAS No. 1187164-35-7

5-(2,4-Difluorobenzoyl)-2-methylpyridine

Cat. No. B1453166
M. Wt: 233.21 g/mol
InChI Key: UYDNQDHGDVXPPO-UHFFFAOYSA-N
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Description

2,4-Difluorobenzoyl chloride is a chemical compound used in the synthesis of various other compounds . It has a molecular weight of 176.55 .


Synthesis Analysis

2,4-Difluorobenzoyl chloride has been used in the synthesis of 3-oxocyclohex-1-enyl 2,4-difluorobenzoate .


Molecular Structure Analysis

The linear formula of 2,4-Difluorobenzoyl chloride is F2C6H3COCl .


Chemical Reactions Analysis

2,4-Difluorobenzoyl chloride reacts with water .


Physical And Chemical Properties Analysis

2,4-Difluorobenzoyl chloride is a liquid at 20°C. It has a refractive index of 1.5157 (lit.) and a density of 1.437 g/mL at 25 °C (lit.) .

Scientific Research Applications

Fluorinated Pyrimidines in Cancer Treatment

Research on fluorinated pyrimidines, like 5-fluorouracil (5-FU), highlights their significant role in treating various cancers. These compounds, through their antitumor activity, are essential for chemotherapy regimens targeting solid tumors, including those in the gastrointestinal tract, breast, and head and neck. The exploration of biomodulation techniques to enhance 5-FU’s cytotoxicity and therapeutic effectiveness underscores the potential of fluorinated compounds in advancing cancer treatment strategies (Gmeiner, 2020).

Analytical Methods in Antioxidant Activity

Analytical methods for determining antioxidant activity provide insights into the pharmacological potential of compounds. Techniques like ORAC, HORAC, and FRAP are critical for assessing the kinetics and equilibrium states of antioxidant reactions. These methodologies, applied in antioxidant analysis, suggest the relevance of chemical and electrochemical assays in elucidating the antioxidant capacities of complex samples, including possibly those involving "5-(2,4-Difluorobenzoyl)-2-methylpyridine" derivatives (Munteanu & Apetrei, 2021).

Environmental Toxicity and Degradation

The study of environmental degradation and toxicity, particularly of herbicides like 2,4-D, emphasizes the importance of understanding the ecological impact of chemical compounds. Analyzing the stability, degradation pathways, and environmental persistence of these substances can inform safer and more sustainable use of chemicals in agriculture and industry. This perspective is crucial for assessing the ecological footprint of new compounds, including fluorobenzoyl pyridines (Zuanazzi, Ghisi, & Oliveira, 2020).

Synthesis of Heterocycles

Research on the synthesis of heterocyclic compounds, utilizing scaffolds like "5-(2,4-Difluorobenzoyl)-2-methylpyridine," plays a pivotal role in developing pharmaceuticals and other biologically active molecules. Innovations in catalysis and synthetic methodologies enable the construction of complex molecular architectures, demonstrating the synthetic versatility and potential applications of difluorobenzoyl and methylpyridine derivatives in medicinal chemistry (Parmar, Vala, & Patel, 2023).

Safety And Hazards

2,4-Difluorobenzoyl chloride is sensitive to moisture .

properties

IUPAC Name

(2,4-difluorophenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-2-3-9(7-16-8)13(17)11-5-4-10(14)6-12(11)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDNQDHGDVXPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801222869
Record name (2,4-Difluorophenyl)(6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-Difluorobenzoyl)-2-methylpyridine

CAS RN

1187164-35-7
Record name (2,4-Difluorophenyl)(6-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187164-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Difluorophenyl)(6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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